4-Methyl-[1,2]oxazolo[4,5-c]pyridine
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Overview
Description
4-Methyl-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining an oxazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,2]oxazolo[4,5-c]pyridine typically involves the annulation of a pyridine ring to an oxazole precursor. One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization . Another approach involves the use of microwave-assisted direct condensation reactions, which offer a rapid and efficient synthesis route .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and consistency in the production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-[1,2]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
4-Methyl-[1,2]oxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens
Comparison with Similar Compounds
Isoxazolo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen and oxygen atoms.
Oxazolo[5,4-d]pyrimidine: Another related compound with a fused oxazole and pyrimidine ring, known for its biological activities.
Uniqueness: 4-Methyl-[1,2]oxazolo[4,5-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a compound of significant interest.
Properties
Molecular Formula |
C7H6N2O |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
4-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6N2O/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3 |
InChI Key |
KWSBSRKOWQZRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=NO2 |
Origin of Product |
United States |
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